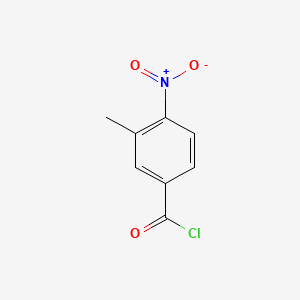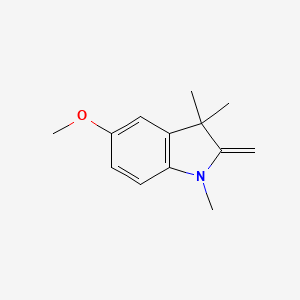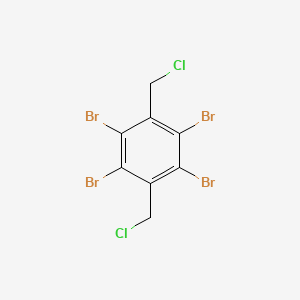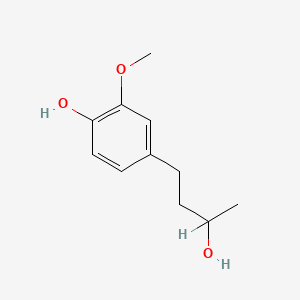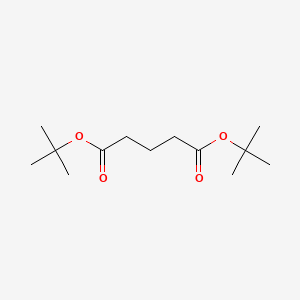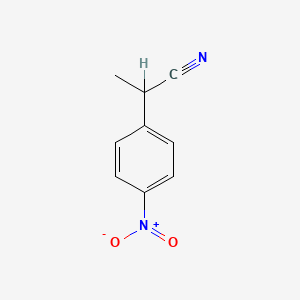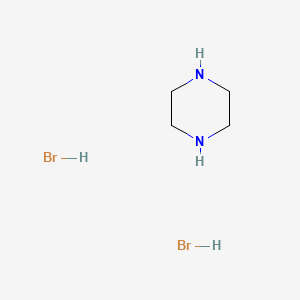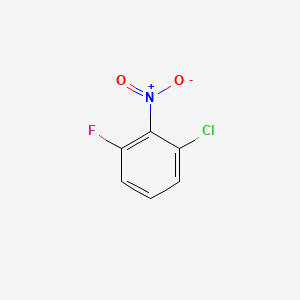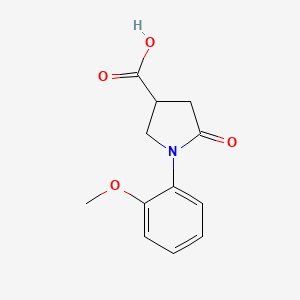
1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid
Descripción general
Descripción
The compound of interest, 1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, is a derivative of pyrrolidine carboxylic acid with a methoxyphenyl substituent. This structure is related to various compounds that have been synthesized and studied for their potential biological activities, including antioxidant, anti-inflammatory, analgesic, and antineoplastic properties. The presence of the methoxy group and the pyrrolidine ring suggests that this compound may have interesting chemical and physical properties, as well as biological activity.
Synthesis Analysis
The synthesis of related pyrrolidine carboxylic acid derivatives has been reported in the literature. For instance, a series of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives with various substituents were synthesized and evaluated for their antioxidant activity . Another study involved the synthesis of 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids, which were tested for anti-inflammatory and analgesic activities . These studies provide a basis for the synthesis of 1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, suggesting that similar synthetic routes could be employed.
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives has been elucidated using X-ray diffraction analysis in several studies. For example, the structure of 1-(5-chloro-2-hydroxyphenyl)-N-(1,3-dioxoisoindolin-2-yl)-5-oxopyrrolidine-3-carboxamide was determined by X-ray diffraction . Additionally, the conformation of nootropic agents related to the pyrrolidine structure was investigated using X-ray crystal structures and theoretical calculations . These analyses are crucial for understanding the three-dimensional arrangement of atoms within the molecule, which can influence its reactivity and interaction with biological targets.
Chemical Reactions Analysis
The reactivity of pyrrolidine carboxylic acid derivatives in chemical reactions has been explored in various contexts. For instance, the reaction of 3-methoxy-2-pyrrole carboxylic acid tert-butyl esters with singlet oxygen was studied to yield 5-substituted pyrroles, which are precursors to prodigiosin and its analogs . This indicates that the methoxyphenyl pyrrolidine carboxylic acid derivative may also undergo reactions with singlet oxygen, leading to interesting products.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidine derivatives are influenced by their molecular structure. The crystal structure and molecular conformation of a solvated 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide were studied, revealing insights into the compound's stability and potential intermolecular interactions . The presence of substituents such as methoxy groups can affect the compound's solubility, melting point, and other physical properties. Additionally, the electronic properties of the molecule, such as its ability to participate in hydrogen bonding, are important for its chemical reactivity and potential biological activity.
Aplicaciones Científicas De Investigación
X-ray Powder Diffraction in Synthesis
1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid and its derivatives are important intermediates in pharmaceutical synthesis. An example is its application in the synthesis of the anticoagulant, apixaban. X-ray powder diffraction data are critical in analyzing these compounds, ensuring purity and structural integrity, as demonstrated in the study of a closely related compound (Wang et al., 2017).
Antioxidant Activity
Derivatives of 1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid exhibit significant antioxidant properties. For instance, compounds containing various substituents have been synthesized and shown to possess potent antioxidant activity, surpassing even well-known antioxidants like ascorbic acid. This was established through methods like DPPH radical scavenging and reducing power assays (Tumosienė et al., 2019).
Supramolecular Chemistry
The compound plays a role in supramolecular chemistry, where its analogues have been studied for their crystal structure and intermolecular interactions. These studies reveal how weak interactions like CH⋯O/CH⋯π/H⋯H can influence the conformation and assembly of molecules, contributing to our understanding of molecular behavior and design in pharmaceuticals and materials science (Samipillai et al., 2016).
Mecanismo De Acción
Target of Action
It’s worth noting that similar compounds have been found to interact with various receptors and enzymes
Mode of Action
The exact mode of action of 1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid is currently unknown due to the lack of specific studies on this compound. Related compounds have been shown to interact with their targets, leading to changes in cellular processes . More research is required to elucidate the specific interactions of this compound with its targets.
Biochemical Pathways
Compounds with similar structures have been found to influence various biochemical pathways
Pharmacokinetics
Understanding these properties is crucial for determining the bioavailability of the compound
Result of Action
Related compounds have been shown to have various effects at the molecular and cellular levels . More research is needed to understand the specific effects of this compound.
Action Environment
Environmental factors such as ph, temperature, and the presence of other compounds can potentially influence the action of similar compounds
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c1-17-10-5-3-2-4-9(10)13-7-8(12(15)16)6-11(13)14/h2-5,8H,6-7H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQQBMILQUDEPIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CC(CC2=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60387920 | |
| Record name | 1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60387920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | |
CAS RN |
39629-90-8 | |
| Record name | 1-(2-Methoxyphenyl)-5-oxo-3-pyrrolidinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39629-90-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60387920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





